molecular formula C26H40N4O6 B1639616 Calpain Inhibitor XI

Calpain Inhibitor XI

Cat. No.: B1639616
M. Wt: 504.6 g/mol
InChI Key: TZVQRMYLYQNBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Calpain Inhibitor XI involves several steps:

Chemical Reactions Analysis

Calpain Inhibitor XI undergoes various chemical reactions:

Scientific Research Applications

Calpain Inhibitor XI is widely used in scientific research:

    Chemistry: It is used to study enzyme catalysis and substrate specificity.

    Biology: The compound is employed in enzymatic assays to understand enzyme behavior and biochemical pathways.

    Medicine: It serves as a tool to investigate the role of proteases and amidases in various biological processes.

    Industry: The compound is used in the development of biochemical techniques and assays.

Mechanism of Action

Calpain Inhibitor XI acts as a selective, reversible inhibitor of calpain-1 and calpain-2. The benzyloxycarbonyl group protects the amino functionality, while the morpholine ring introduces a unique steric configuration and electronic environment. This structure allows the compound to effectively inhibit the activity of proteases and amidases by binding to their active sites .

Comparison with Similar Compounds

Calpain Inhibitor XI is unique due to its specific structure and inhibitory properties. Similar compounds include:

These compounds differ in their molecular structures and specific inhibitory mechanisms, making this compound a valuable tool for targeted biochemical research.

Properties

Molecular Formula

C26H40N4O6

Molecular Weight

504.6 g/mol

IUPAC Name

benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34)

InChI Key

TZVQRMYLYQNBOA-UHFFFAOYSA-N

SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

sequence

LX

Origin of Product

United States

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